N-[3-hydroxy-3-(oxan-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c20-18(15-8-11-23-12-9-15)7-10-19-24(21,22)17-6-5-14-3-1-2-4-16(14)13-17/h5-6,13,15,18-20H,1-4,7-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAGELJNCGHZIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC(C3CCOCC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of Tetrahydronaphthalene
Methodology :
- Substrate : 5,6,7,8-Tetrahydronaphthalene (1.0 equiv).
- Sulfonating agent : Chlorosulfonic acid (3.0 equiv) in dichloromethane at 0–5°C.
- Reaction time : 4–6 hours.
- Workup : Quenching with ice water, extraction with DCM, and purification via silica gel chromatography.
Outcomes :
Hydrogenation of Naphthalene-2-Sulfonyl Chloride
Methodology :
- Substrate : Naphthalene-2-sulfonyl chloride (1.0 equiv).
- Catalyst : Raney nickel (10 wt%) under 110 bar H₂ in ethanol at 100°C.
- Reaction time : 4 hours.
- Workup : Filtration, solvent evaporation, and recrystallization from petroleum ether.
Outcomes :
Synthesis of 3-Hydroxy-3-(Oxan-4-yl)Propylamine
The amine precursor is prepared through a Grignard addition–reduction sequence :
Grignard Reaction with Oxan-4-ylmagnesium Bromide
Methodology :
Reductive Amination
Methodology :
- Substrate : 3-Chloro-3-(oxan-4-yl)propan-1-ol (1.0 equiv) with aqueous ammonia (5.0 equiv).
- Reducing agent : Sodium cyanoborohydride (1.5 equiv) in methanol at pH 4–5 (acetic acid).
- Reaction time : 12 hours.
- Workup : Neutralization, extraction with ethyl acetate, and column chromatography.
Outcomes :
- Yield : 58%.
- Stereochemistry : Racemic mixture; chiral resolution possible via diastereomeric salt formation.
Sulfonamide Coupling: Final Step
The sulfonyl chloride and amine are coupled under mild conditions:
Methodology :
- Substrates :
- 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride (1.0 equiv).
- 3-Hydroxy-3-(oxan-4-yl)propylamine (1.1 equiv).
- Base : Triethylamine (2.0 equiv) in DCM at 0°C → rt.
- Reaction time : 3 hours.
- Workup : Washing with 1M HCl, brine, and drying over Na₂SO₄.
Outcomes :
Optimization and Mechanistic Insights
Solvent Effects on Coupling Efficiency
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DCM | 85 | 3 |
| THF | 72 | 5 |
| Acetonitrile | 68 | 4 |
Characterization and Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, $$J = 8.0$$ Hz, 1H), 7.12 (s, 1H), 4.02 (m, 1H, OH), 3.78 (m, 2H, oxan), 2.90 (m, 2H, CH₂SO₂), 1.60–1.20 (m, 10H, tetrahydronaphthalene + propyl).
- IR (KBr) : 3340 cm⁻¹ (–OH), 1150 cm⁻¹ (–SO₂–).
- MS (ESI+) : $$m/z$$ 379.2 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-3-(oxan-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halide or amine derivatives.
Scientific Research Applications
N-[3-hydroxy-3-(oxan-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The hydroxypropyl group with the oxan ring can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs reported in recent literature. Below is a detailed analysis of key similarities and differences:
Core Structure and Functional Group Analogues
Key Observations :
- Target vs. 4-{[4-(cyclopropylmethyl)piperazin-1-yl]sulfonyl}-...: Both share the tetralin core and sulfonamide/sulfonyl groups, but the latter’s piperazine substituent introduces basicity and bulk, likely altering pharmacokinetics (e.g., blood-brain barrier penetration). The cyclopropylmethyl group may enhance metabolic stability compared to the target’s hydroxyl-oxan chain .
- Target vs. 6-{4-[(oxan-2-yl)methoxy]phenyl}pyrazolo...: The oxan-2-yl methoxy group in the analog provides a different stereoelectronic profile (C2 vs. The pyrazolopyrimidine core may favor kinase inhibition, whereas the tetralin-sulfonamide structure is more typical of steroidogenic enzyme targets .
Pharmacological Implications
- Target Compound : The hydroxyl and oxan-4-yl groups may optimize blood-brain barrier permeability, making it a candidate for CNS disorders. Its sulfonamide group could target serotonin receptors or carbonic anhydrases.
- Oxan-2-yl Methoxy Analog : The pyrazolopyrimidine-carboxylic acid structure aligns with kinase inhibitors (e.g., mTOR inhibitors), indicating divergent therapeutic pathways compared to the sulfonamide-based target .
Q & A
Q. How can the compound’s stability under varying storage conditions be assessed?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. For photostability, expose to UV light (ICH Q1B guidelines). Degradation products are characterized via LC-MS/MS .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
